molecular formula C25H34N4O2 B1682269 WAY-100635 CAS No. 162760-96-5

WAY-100635

Cat. No.: B1682269
CAS No.: 162760-96-5
M. Wt: 422.6 g/mol
InChI Key: SBPRIAGPYFYCRT-UHFFFAOYSA-N
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Description

WAY-100635 (chemical name: N-(2-(1-(4-(2-methoxyphenyl)piperazinyl))ethyl)-N-(2-pyridinyl)cyclohexanecarboxamide trihydrochloride) is a potent and selective antagonist of the serotonin 5-hydroxytryptamine-1A (5-HT₁A) receptor. It has been widely utilized in positron emission tomography (PET) imaging to quantify 5-HT₁A receptor distribution in the human brain, particularly in neuropsychiatric disorders such as depression, anxiety, and Parkinson’s disease . Its radiolabeled form, carbonyl-¹¹C-WAY-100635, enables high-contrast delineation of 5-HT₁A-rich regions like the neocortex and raphe nuclei . This property has made it a critical tool for studying serotonergic neurotransmission and receptor dynamics in vivo.

Key findings from PET studies include:

  • Rapid metabolism (<10% unchanged compound in plasma 10 minutes post-injection) .
  • High specificity for 5-HT₁A receptors, with minimal off-target binding to dopaminergic or adrenergic receptors compared to some analogs .
  • Utility in quantifying receptor occupancy and modulating antidepressant effects (e.g., enhancing fluoxetine-induced serotonin release) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of WAY-100635 involves several steps, starting with the preparation of the intermediate compounds. The key steps include the formation of the piperazine ring and the subsequent attachment of the methoxyphenyl and pyridyl groups. The reaction conditions typically involve the use of solvents such as methanol and acetonitrile, and the reactions are carried out under controlled temperatures and pressures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The final product is purified using techniques such as liquid chromatography and crystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: WAY-100635 undergoes various chemical reactions, including oxidation, reduction, and substitution

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed: The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds.

Scientific Research Applications

WAY-100635 is a chemical compound widely used in scientific research to investigate the serotonin 1A receptor (5-HT1A receptor) . Originally believed to be a selective 5-HT1A receptor antagonist, research has revealed that it also interacts with other receptors, notably the dopamine D4 receptor .

Scientific Research Applications

This compound serves various purposes in scientific research, including:

  • Receptor Distribution and Function: this compound is used as a pharmacological tool to explore the distribution and function of 5-HT1A receptors . Human PET studies have demonstrated high binding in areas such as the cerebral cortex, hippocampus, raphe nucleus, and amygdaloid nucleus, with lower binding in the thalamus and basal ganglia .
  • Neuroimaging Studies: As a radiotracer, this compound enables the quantification of 5-HT1A receptor availability in the human brain .
  • Behavioral Studies: this compound has been shown to decrease motor and exploratory behaviors in animal models . Studies have also indicated that it can reduce dopamine D2/3 receptor binding in areas such as the caudate putamen, thalamus, frontal cortex, parietal cortex, and ventral hippocampus .
  • Agonist Activity: this compound has been identified as a potent agonist at dopamine D4 receptors . Functional properties and binding affinities have been evaluated in HEK 293 cells expressing dopamine D2L or D4.4 receptors .

Effects on 5-HT1A Receptors

Exposure to this compound can induce plasticity of 5-HT1A receptors . Studies using Chinese hamster ovary (CHO) cells expressing human 5-HT1A receptors (h5-HT1A) have shown that prolonged exposure to this compound decreases cell-surface h5-HT1A receptor density in a time- and concentration-dependent manner .

  • Receptor Number Reduction: Experiments have demonstrated a significant reduction (50–60%) in total h5-HT1A receptor number in cells treated with this compound compared to control cells .
  • Impaired Receptor Function: In this compound-treated cells, the 8-OH-DPAT-mediated inhibition of forskolin (FSK)-stimulated cAMP accumulation was right-shifted, and the maximal inhibitory response of 8-OH-DPAT was impaired compared with control cells . Similar results were obtained for 8-OH-DPAT-mediated Ca2+ mobilization after this compound treatment .
  • Receptor Internalization: Studies have shown that h5-HT1A receptors labeled with [3H]this compound, as well as [3H]4-(2′-Methoxy)-phenyl-1-[2′-(N-2′′-pyridinyl)-p-fluorobenzamido]ethyl-piperazine (MPPF), exhibited a time-dependent rate of cellular internalization that was blocked by endocytotic suppressors and was pertussis-toxin insensitive .

Dopamine Receptor Interaction

This compound has a high affinity for D4.4 receptors but binds weakly to D2L receptors . It behaves as a full agonist in HEK-D4.4 cells . This interaction indicates that some effects of this compound may be mediated through dopamine receptors, especially D4 receptors .

Tables of Binding Affinities

ReceptorBinding Affinity (Ki in nM)
D2L940
D3370
D4.216
5-HT1A0.2-2.4

These values indicate that this compound has a significant affinity for dopamine D4 receptors, which should be considered when interpreting results from studies using this compound .

Personality Traits

This compound binding in the raphe brain region has been found to correlate with self-transcendence and spiritual acceptance personality traits .

Clinical Depression

This compound binding has been assessed in connection with clinical depression, but there has been disagreement about the presence and direction of the 5-HT1A receptor binding .

Aging

In healthy subjects, this compound binding has been found to decline with age, although not all studies have found this relationship .

Limitations and Reevaluation

Mechanism of Action

WAY-100635 exerts its effects by binding to specific receptors in the brain, particularly the 5-hydroxytryptamine 1A and dopamine D4 receptors. As a 5-hydroxytryptamine 1A receptor antagonist, it blocks the action of serotonin, a neurotransmitter involved in mood regulation, anxiety, and other functions. As a dopamine D4 receptor agonist, it stimulates the activity of dopamine, another neurotransmitter that plays a role in reward, motivation, and motor control .

The molecular targets and pathways involved in the action of this compound include the modulation of neurotransmitter release, receptor activation, and intracellular signaling cascades. These mechanisms contribute to its effects on mood, behavior, and cognitive functions .

Comparison with Similar Compounds

[carbonyl-¹¹C]Desmethyl-WAY-100635 (DWAY)

DWAY, a metabolite and structural analog of WAY-100635, demonstrates superior imaging characteristics:

Parameter This compound DWAY
Brain Uptake Moderate (K₁ = 0.16 mL/cm³/min) 2.4-fold higher (K₁ = 0.38 mL/cm³/min)
Binding Potential Similar to DWAY Equivalent to this compound
Metabolites Produces desmethyl-WAY-100635 No interfering metabolites
Imaging Utility Lower signal-to-noise ratio Improved statistics and modeling

DWAY’s enhanced brain uptake and lack of radiolabeled metabolites make it preferable for PET studies requiring high-resolution imaging .

NAD-299

NAD-299, a newer 5-HT₁A antagonist, exhibits distinct pharmacological properties:

Parameter This compound NAD-299
5-HT₁A Affinity High (reference standard) Ki = 0.6 nM
Selectivity Moderate (α₁-adrenoceptor Ki = 45 nM) >400-fold selective over α₁/β-adrenoceptors
Off-Target Binding Binds D₂/D₃ receptors (Ki = 67–79 nM) Minimal off-target binding

NAD-299’s superior selectivity reduces confounding effects in studies targeting 5-HT₁A receptors exclusively . However, its lower affinity for α₁-adrenoceptors may limit utility in systems where 5-HT₁A and adrenergic interactions are relevant.

(S)-WAY-100135

(S)-WAY-100135, a predecessor of this compound, shows inferior performance:

Parameter This compound (S)-WAY-100135
Antagonist Efficacy Full blockade of 5-HT₁A autoreceptors Partial antagonism
Neuronal Activity Increases serotonergic firing Suppresses neuronal activity
Behavioral Effects Blocks 8-OH-DPAT-induced hypothermia Weak attenuation of 8-OH-DPAT effects

This compound’s potency and specificity render it more reliable for in vivo studies of 5-HT₁A receptor function .

Key Research Findings and Implications

  • Metabolic Interference : this compound’s metabolite, desmethyl-WAY-100635, can confound PET data, whereas DWAY avoids this issue .
  • Therapeutic Modulation : Co-administration of this compound with fluoxetine prevents 5-HT₁A autoreceptor desensitization, enhancing serotonin release .
  • Behavioral Specificity : this compound reverses 8-OH-DPAT-induced motor complications in Parkinson’s disease models, highlighting its role in regulating extrapyramidal pathways .

Biological Activity

WAY-100635 is a piperazine derivative that functions primarily as a selective antagonist of the 5-HT1A (serotonin) receptor. It has gained significant attention in pharmacological research due to its unique properties and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its interactions with various receptors, its effects in animal models, and implications for human health.

  • Chemical Name : N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-2-pyridinylcyclohexanecarboxamide maleate
  • Molecular Formula : C₁₈H₂₄N₄O₂
  • Molecular Weight : 320.41 g/mol
  • Purity : ≥99%

This compound is primarily known as a silent antagonist at the 5-HT1A receptor, with an IC50 value of 2.2 nM and a Ki value of 0.84 nM for rat 5-HT1A receptors . Unlike typical antagonists, it does not activate the receptor but prevents other ligands from eliciting a response. This property makes it valuable for studying serotonergic systems without confounding effects from receptor activation.

Additionally, recent studies have indicated that this compound also exhibits agonist activity at dopamine D4 receptors, with binding affinities of 940 nM for D2L, 370 nM for D3, and 16 nM for D4 . This dual action complicates its classification solely as a 5-HT1A antagonist and suggests broader pharmacological implications.

Anxiolytic Effects

Research has demonstrated that this compound can reverse fear-induced avoidance behavior in non-human primates, indicating potential anxiolytic effects. In a controlled study, administration of this compound significantly increased exploration in a maze following exposure to a predator stimulus, contrasting with the anxiety-induced avoidance typically observed .

Autoradiography Studies

Using [3H]this compound in autoradiography studies provided insights into receptor distribution in the human brain. The compound showed high binding in areas associated with mood regulation, such as the frontal cortex and hippocampus. Notably, it confirmed an increase in 5-HT1A receptor binding sites in patients with schizophrenia, suggesting alterations in serotonergic signaling related to this condition .

Sleep Modulation

This compound has been shown to antagonize the hypnotic effects of tandospirone (a 5-HT1A agonist) on sleep latency and non-REM sleep duration in rats. This highlights its role in sleep regulation and potential therapeutic applications in sleep disorders .

Case Studies

  • Case Study on Schizophrenia :
    A study involving post-mortem brain tissues revealed elevated levels of 5-HT1A receptors in schizophrenia patients. This compound's binding data confirmed that these increases were not due to altered receptor coupling but rather an actual increase in receptor density .
  • PET Imaging Studies :
    In human PET studies, this compound demonstrated high binding affinity across various brain regions, correlating with personality traits such as self-transcendence and spiritual acceptance. These findings suggest that serotonergic activity may influence psychological traits and conditions .

Summary of Findings

Study FocusKey Findings
Anxiolytic EffectsReversed anxiety-induced avoidance behavior in primates .
AutoradiographyConfirmed increased 5-HT1A receptors in schizophrenia patients .
Sleep ModulationAntagonized tandospirone's effects on sleep latency and duration .
PET ImagingHigh binding in mood-related brain areas linked to personality traits .

Q & A

Q. Basic: What is the primary pharmacological profile of WAY-100635, and how can its selectivity for 5-HT1A receptors be validated in vitro?

This compound is a potent and selective 5-HT1A receptor antagonist with an IC50 of 0.95 nM and Ki of 0.39 nM for 5-HT1A . To validate selectivity, competitive binding assays using HEK 293 cells expressing dopamine (D2L, D3, D4) or adrenergic receptors are recommended. For example, this compound shows 100-fold higher selectivity for 5-HT1A over α1-adrenergic receptors (pIC50 8.9 vs. 6.6) . Functional assays, such as measuring cAMP inhibition in 5-HT1A-transfected cells, can confirm antagonism, while cross-reactivity screens against other GPCRs (e.g., 5-HT7, D4.4) ensure specificity .

Q. Basic: What in vivo models are appropriate for assessing this compound’s modulation of anxiety-like behaviors?

The mouse stress-induced hyperthermia (SIH) model and light/dark box test are robust for studying anxiolytic effects. In SIH, this compound (0.1–1 mg/kg, subcutaneous) reverses diazepam-induced hyperthermia suppression via 5-HT1A blockade, requiring a two-way ANOVA design with factors for drug1 (this compound/vehicle) and drug2 (anxiolytic/vehicle) . For dose-response validation, ensure baseline temperature measurements (T1) and post-stress readings (T2) to calculate ΔT (T2−T1) .

Q. Advanced: How can conflicting reports of this compound’s behavioral effects (anxiolytic vs. no effect) be resolved methodologically?

Discrepancies arise from model-specific 5-HT1A circuit engagement. For example, this compound reverses SIH in stress paradigms but lacks intrinsic effects in non-stressed rodents . To reconcile findings:

  • Control for endogenous serotonin tone : Deplete 5-HT via tryptophan-free diets to isolate receptor-specific effects.
  • Regional analysis : Use Fos immunohistochemistry to map brain regions (e.g., dorsal raphe vs. hippocampus) where this compound modulates neuronal activity .
  • Pharmacokinetic factors : Adjust administration routes (intravenous vs. subcutaneous) to ensure CNS bioavailability, as peripheral metabolism may reduce efficacy .

Q. Advanced: What experimental designs optimize PET imaging with [11C]this compound for quantifying 5-HT1A receptor density in clinical cohorts?

Use a simplified reference tissue model with cerebellum as reference region to calculate binding potential (BP). Key steps:

  • Minimize variability : Standardize scan timing (90 min post-injection) and region-of-interest (ROI) definitions (e.g., raphe nuclei, cortical regions) .
  • Control for radioligand metabolism : Monitor plasma metabolites (e.g., [11C]M2) to confirm blood-brain barrier penetration .
  • Statistical parametric mapping (SPM) : Apply voxel-wise analysis to detect subtle binding changes in depression studies, where global BP reductions (2.9–6.8) require large sample sizes (n > 50) for power .

Q. Advanced: How can this compound’s dual activity at 5-HT1A and dopamine D4 receptors be dissected in Parkinson’s disease models?

In 6-OHDA rats, co-administer this compound (1 mg/kg) with dextromethorphan (DM) to isolate D4-mediated anti-dyskinesia. DM’s AIM suppression is reversed by this compound, implicating 5-HT1A in motor pathways. Use factorial ANOVA with factors for DM, this compound, and L-DOPA to parse interactions . Electrophysiological recordings in striatal slices can further isolate D4 effects (this compound EC50 = 9.7 nM in HEK-D4.4 cells) .

Q. Basic: What in vitro assays confirm this compound’s antagonist properties at 5-HT1A receptors?

  • Hippocampal slice electrophysiology : this compound blocks 5-HT-induced hyperpolarization in CA1 pyramidal neurons without altering resting membrane potential .
  • Radioligand displacement : Compete [3H]8-OH-DPAT binding in cortical membranes (IC50 = 1.35 nM) .
  • Functional selectivity : Use GTPγS assays to confirm inverse agonism (lack of constitutive activity suppression) .

Q. Advanced: What statistical approaches are critical for analyzing this compound’s regional effects in neuroimaging or Fos expression studies?

  • Mixed-effects models : Account for repeated measures in longitudinal PET studies (e.g., pre/post SSRI treatment) .
  • Post hoc corrections : Apply Tukey’s HSD after ANOVA to compare this compound vs. vehicle in subregions (e.g., rostral vs. caudal dorsal raphe) .
  • Correlation analysis : Test relationships between baseline Fos expression and this compound-induced changes using Pearson coefficients, though null results (r = 0.08) may highlight topographical heterogeneity .

Q. Basic: How is this compound used to validate 5-HT1A receptor involvement in drug mechanisms?

Co-administer with putative 5-HT1A agonists (e.g., 8-OH-DPAT) in behavioral assays. Example: In scopolamine-induced delirium models, pre-treatment with this compound (0.3 mg/kg, i.p.) blocks 8-OH-DPAT’s cognitive-impairing effects, confirming 5-HT1A mediation . Use within-subject designs to reduce variability.

Q. Advanced: What methodological pitfalls arise when interpreting this compound’s effects on serotonin autoreceptors vs. postsynaptic receptors?

Autoreceptor-selective doses (0.1–0.3 mg/kg) inhibit raphe firing, while higher doses (>1 mg/kg) affect postsynaptic sites. To differentiate:

  • Microdialysis : Measure extracellular 5-HT in prefrontal cortex; low-dose this compound increases 5-HT (autoreceptor blockade), while high doses reduce it (postsynaptic antagonism) .
  • Electrophysiology : Record dorsal raphe neuron firing rates; this compound reverses 8-OH-DPAT-induced suppression at 0.1 mg/kg .

Q. Advanced: How can tracer kinetic modeling improve quantification of [11C]this compound binding in dynamic PET studies?

Implement a two-tissue compartment model with K1/k2 (uptake/clearance) and k3/k4 (binding/dissociation) parameters. Basis function methods enable parametric imaging of 5-HT1A distribution volume (VT), reducing noise in low-density regions (e.g., amygdala) . Validate against plasma input models using Akaike criteria .

Properties

IUPAC Name

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N4O2/c1-31-23-12-6-5-11-22(23)28-18-15-27(16-19-28)17-20-29(24-13-7-8-14-26-24)25(30)21-9-3-2-4-10-21/h5-8,11-14,21H,2-4,9-10,15-20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBPRIAGPYFYCRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCN(C3=CC=CC=N3)C(=O)C4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20167467
Record name WAY 100635
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20167467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162760-96-5
Record name WAY 100635
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=162760-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name WAY 100635
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162760965
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name WAY 100635
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20167467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name WAY-100635
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71IH826FEG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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